Benzenecarboximidamide, 4-propoxy-

Description

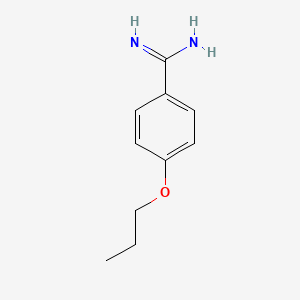

Benzenecarboximidamide derivatives are aromatic compounds characterized by a benzene ring substituted with a carboximidamide group (-C(=NH)NH₂). The compound 4-propoxybenzenecarboximidamide features a propoxy (-OCH₂CH₂CH₃) group at the para position relative to the carboximidamide moiety.

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-propoxybenzenecarboximidamide |

InChI |

InChI=1S/C10H14N2O/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H3,11,12) |

InChI Key |

YMWQPEHRVZJEHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 4-propoxy-, typically involves the reaction of 4-propoxybenzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of Benzenecarboximidamide, 4-propoxy-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 4-propoxy-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Benzenecarboximidamide, 4-propoxy-, has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4-propoxy-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate various pathways, leading to its observed effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs of benzenecarboximidamide derivatives, highlighting substituents, molecular formulas, and applications:

Key Research Findings

- Electron-Withdrawing Groups: Derivatives like N-hydroxy-4-nitrobenzenecarboximidamide () demonstrate increased reactivity due to the nitro group, which may enhance binding to biological targets but also raise regulatory concerns .

- Biological Activity: Benzamidine hydrochloride () is a well-known inhibitor of trypsin-like serine proteases, underscoring the role of the carboximidamide group in enzyme interaction . Complex derivatives, such as the ligand in (C₃₀H₃₀N₂O₃), suggest applications in protein-ligand binding studies, where bulky substituents like phenoxy groups enhance specificity .

Biological Activity

Benzenecarboximidamide, 4-propoxy-, also known as a derivative of benzamidine, is a compound that has garnered attention for its biological activities, particularly as an inhibitor of serine proteases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

- CAS Number : 206752-36-5

- Molecular Formula : C₈H₁₀N₂

- Molecular Weight : 150.18 g/mol

- Melting Point : 86-88 °C

- Boiling Point : 208.5 °C at 760 mmHg

Benzenecarboximidamide, 4-propoxy- functions primarily as a reversible competitive inhibitor of serine proteases. Its inhibitory effects are characterized by the following:

- Target Proteases :

- Tryptase: Ki = 20 μM

- Trypsin: Ki = 21 μM

- uPA (urokinase-type plasminogen activator): Ki = 97 μM

- Factor Xa: Ki = 110 μM

- Thrombin: Ki = 320 μM

- tPA (tissue plasminogen activator): Ki = 750 μM

This profile indicates that the compound has a stronger inhibitory effect on tryptase and trypsin compared to other proteases, suggesting its potential use in conditions where these enzymes play a critical role, such as inflammation and cancer.

Antifungal Properties

Research indicates that derivatives of benzenecarboximidamide exhibit antifungal activity. For instance, T-2307, an arylamidine related to benzenecarboximidamide, has shown significant antifungal effects against various strains of fungi by disrupting mitochondrial function in yeast cells. This compound selectively inhibits respiratory chain complexes III and IV, leading to decreased ATP levels in fungal cells.

Case Studies and Research Findings

-

Inhibition of Serine Proteases :

A study demonstrated the effectiveness of benzenecarboximidamide in inhibiting serine proteases involved in inflammatory pathways. The compound's ability to inhibit tryptase suggests potential applications in treating allergic reactions and asthma . -

Potential in Cancer Therapy :

The inhibition of uPA and Factor Xa positions benzenecarboximidamide as a candidate for cancer therapy, particularly in metastatic processes where these proteases facilitate tumor invasion and angiogenesis . -

Antifungal Applications :

In laboratory settings, T-2307 has been tested against Candida albicans and demonstrated fungicidal activity at dosages between 1 and 2 mg/kg/day in animal models. This highlights the potential for benzenecarboximidamide derivatives in treating drug-resistant fungal infections.

Comparative Analysis with Similar Compounds

| Compound Name | Target Protease | Ki (μM) |

|---|---|---|

| Benzenecarboximidamide, 4-propoxy | Tryptase | 20 |

| Trypsin | 21 | |

| uPA | 97 | |

| Factor Xa | 110 | |

| Thrombin | 320 | |

| tPA | 750 | |

| T-2307 | Respiratory Chain Complexes III & IV | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.